

An In-depth Technical Guide to the Physical and Chemical Properties of Hydrobenzamide

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Compound of Interest

Compound Name: *Hydrobenzamide*

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This technical guide provides a comprehensive overview of the core physical and chemical properties of **hydrobenzamide**. It includes quantitative data, detailed experimental methodologies for its synthesis, and a discussion of its chemical behavior, stability, and reactivity.

Core Properties of Hydrobenzamide

Hydrobenzamide, with the chemical formula $C_{21}H_{18}N_2$, is an organic compound formed from the condensation reaction of benzaldehyde and ammonia.[1] Its structure features two imine groups linked by a central aminal carbon, which imparts unique chemical characteristics.[1]

Physical Properties

The physical attributes of **hydrobenzamide** have been well-documented and are summarized below.

Property	Value	Source
Molecular Formula	C ₂₁ H ₁₈ N ₂	[1] [2] [3] [4] [5]
Molecular Weight	298.38 g/mol	[1] [3]
Appearance	Colorless prismatic crystals	[3]
Melting Point	101-105 °C	[1] [2] [3] [6]
Boiling Point	422.6 °C at 760 mmHg	[2] [5]
Density	1.01 g/cm ³	[2] [5]
Flash Point	202 °C	[2] [5]
Refractive Index	1.578	[2] [5]
LogP (Octanol/Water)	4.92	[2]

Solubility

Hydrobenzamide's solubility is dictated by its predominantly non-polar aromatic structure.

Solvent	Solubility	Source
Water	Insoluble	[3] [7] [8]
Ethanol	1.99 g/100g (at 20°C)	[3]
Diethyl Ether	Very soluble	[3]
Quinoline	3.94 g/100g (at 20°C)	[3]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **hydrobenzamide**.

Technique	Data Highlights	Source
^1H NMR	Data available on PubChem, recorded on a Varian CFT-20 instrument.	[4]
^{13}C NMR	Data available on PubChem, sample from Eastman Organic Chemicals.	[4]
FTIR	Spectrum obtained using a KBr wafer technique.	[4]
Mass Spectrometry	GC-MS data available, with top m/z peaks at 194, 195, and 165.	[4]

Chemical Properties and Reactivity

Hydrobenzamide serves as a key intermediate in the synthesis of various nitrogen-containing compounds.[1][9] Its chemical behavior is dominated by the reactivity of its imine (C=N) bonds and the central aminal group.

- **Hydrolysis:** The imine bonds are susceptible to hydrolytic cleavage.[1] This reaction is catalyzed by the presence of water and acid, leading to the decomposition of **hydrobenzamide** back into benzaldehyde and ammonia.[8][9] The rate of hydrolysis increases with lower pH and higher temperatures.[1]
- **Reduction:** The imine functionalities can be reduced to form primary and secondary benzylamines.[1][9] Sodium borohydride is an effective reducing agent for this transformation.[1][10]
- **Thermal Stability:** Thermogravimetric analysis (TGA) shows that **hydrobenzamide** is thermally stable up to relatively high temperatures. The onset of decomposition occurs at 254°C, with 50% decomposition observed at 281°C.[11] This stability allows it to be used as a catalyst in reactions performed at elevated temperatures, such as the Knoevenagel condensation.[11]

Experimental Protocols

Synthesis of Hydrobenzamide from Benzaldehyde and Ammonia

The most common method for preparing **hydrobenzamide** is the condensation reaction between benzaldehyde and ammonia.^{[1][9]}

Caption: Reaction scheme for the synthesis of **hydrobenzamide**.

Methodology 1: Using Aqueous Ammonia

This protocol is adapted from established laboratory procedures.^{[7][8][12]}

- **Reaction Setup:** In a 3-liter, 3-necked flask equipped with a mechanical stirrer and a thermometer, add 1 liter of concentrated ammonium hydroxide (approx. 30%).^[12]
- **Addition of Reactant:** Prepare a solution of 265 g (2.50 mol) of benzaldehyde in 500 mL of 2-propanol and add it to the flask in one portion.^[12]
- **Reaction:** Stir the mixture vigorously at room temperature (approx. 22°C) for 43 hours. A slurry will form as the product precipitates.^[12]
- **Isolation:** Filter the resulting slurry and wash the collected solid with 1 liter of water.^[12]
- **Drying and Yield:** Dry the product in vacuo to obtain **hydrobenzamide** as a white solid. This method can yield up to 97.4% of the theoretical amount.^[12]

Methodology 2: Solvent-Free Synthesis

Solvent-free methods offer a greener alternative with high efficiency.^[9]

- **Reaction Setup:** Place liquid benzaldehyde into a suitable closed reaction vessel equipped with vigorous stirring.^{[1][13]}
- **Addition of Reactant:** Bubble anhydrous gaseous ammonia directly through the liquid benzaldehyde. The reaction is exothermic and should be cooled to maintain a temperature between 0°C and 50°C.^{[1][13]}

- Reaction: Continue vigorous agitation for 6 to 14 hours. The solid **hydrobenzamide** will precipitate, and vigorous stirring is necessary to break it up into small particles.[1][13]
- Isolation: Once the reaction is complete, the product can be isolated. This method can achieve nearly quantitative yields.[1][9]

Purification Protocol

Recrystallization is a common method for purifying the crude product.

- Solvent Selection: Dissolve the crude **hydrobenzamide** in absolute ethanol or a cyclohexane/benzene mixture.[6]
- Crystallization: Allow the solution to cool, which will induce the formation of **hydrobenzamide** crystals.
- Isolation: Filter the crystals from the mother liquor.
- Drying: Dry the purified crystals under a vacuum over a desiccant such as P_2O_5 . [6]

Caption: Workflow for **hydrobenzamide** synthesis and purification.

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